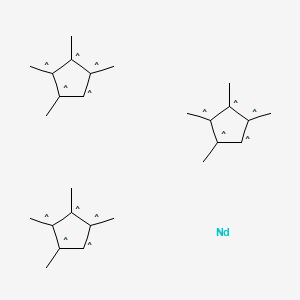
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tetramethylcyclopentadienyl)neodymium: is a chemical compound with the molecular formula C27H39Nd and a molecular weight of 507.84 g/mol . It is primarily used in research and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(tetramethylcyclopentadienyl)neodymium typically involves the reaction of neodymium chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(tetramethylcyclopentadienyl)neodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Compounds with different ligands.
Applications De Recherche Scientifique
Tris(tetramethylcyclopentadienyl)neodymium has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in high-performance magnets
Mécanisme D'action
The mechanism of action of tris(tetramethylcyclopentadienyl)neodymium involves its interaction with molecular targets through its neodymium center. The compound can coordinate with various substrates, facilitating chemical transformations. The tetramethylcyclopentadienyl ligands stabilize the neodymium center, allowing it to participate in catalytic cycles .
Comparaison Avec Des Composés Similaires
Tris(cyclopentadienyl)neodymium: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(tetramethylcyclopentadienyl)europium: Similar structure but with europium instead of neodymium
Uniqueness: Tris(tetramethylcyclopentadienyl)neodymium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds. Its tetramethylcyclopentadienyl ligands provide steric protection and electronic effects that enhance its performance in various applications .
Propriétés
Numéro CAS |
164528-22-7 |
|---|---|
Formule moléculaire |
C27H39Nd |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
neodymium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
Clé InChI |
AKBMFVSUWKMRTD-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
SMILES canonique |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















